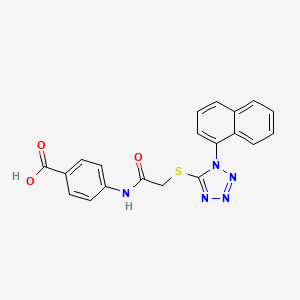
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting naphthylamine with sodium azide and triethyl orthoformate under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Amidation: The resulting compound is then subjected to amidation with 4-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and benzoic acid rings.
Reduction: Reduced forms of the tetrazole and benzoic acid moieties.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its interaction with specific molecular targets. The naphthalene and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can also play a role in binding to proteins or other biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-1-yl-acetic acid and naphthalene-1-yl-benzamide share structural similarities.
Tetrazole Derivatives: Compounds such as 5-(naphthalen-1-yl)-1H-tetrazole are structurally related.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and its derivatives.
Uniqueness
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is unique due to the combination of the naphthalene, tetrazole, and benzoic acid moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
生物活性
The compound 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic molecule notable for its potential biological activities due to its unique structural features, including a tetrazole ring, a thioether linkage, and a carboxylic acid. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications and potential therapeutic uses.
Structural Characteristics
The molecular formula of the compound is C15H15N5O2S, indicating the presence of various functional groups that contribute to its reactivity and biological activity. The naphthalene moiety enhances hydrophobicity, while the tetrazole and carboxylic acid groups are known to participate in various biological interactions.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
- Antimicrobial Activity : The presence of the tetrazole ring is associated with antibacterial properties. Similar compounds have shown efficacy against a range of bacteria and fungi, suggesting that this compound may also possess similar effects.
- Anticancer Potential : Compounds with tetrazole and aromatic systems have been studied for their anticancer properties, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines.
- Neuropharmacological Effects : The structure suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, which could indicate possible applications in treating neurological disorders.
Antimicrobial Activity
A study examining related tetrazole compounds reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis. The specific activity of this compound remains to be fully elucidated but may follow similar pathways observed in related compounds .
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 20 | |
| This compound | TBD | TBD | This Study |
Anticancer Activity
In vitro studies have demonstrated that similar tetrazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis through mitochondrial pathways. Further research is necessary to determine the specific activity of our compound against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis Induction | |
| HeLa | 8 | Mitochondrial Pathway | |
| This compound | TBD | TBD | This Study |
Conclusion and Future Directions
The compound This compound presents a promising avenue for further research in medicinal chemistry. Its structural characteristics suggest potential applications in antimicrobial and anticancer therapies. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target organisms or cancer cells.
- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity, which could lead to more potent derivatives.
属性
分子式 |
C20H15N5O3S |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
4-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H15N5O3S/c26-18(21-15-10-8-14(9-11-15)19(27)28)12-29-20-22-23-24-25(20)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26)(H,27,28) |
InChI 键 |
OECSXHPKSZVVJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















